![molecular formula C12H19N B14473983 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene CAS No. 67625-88-1](/img/structure/B14473983.png)
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethyl-2-azaspiro[55]undeca-1,8-diene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene typically involves the condensation of specific precursors under controlled conditions. One common method involves the condensation of 4-(p-methoxyphenyl)-2-methylbutan-2-ol with nitriles in the presence of concentrated sulfuric acid . This reaction leads to the formation of the spirocyclic structure with the desired azaspiro configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and various substituted azaspiro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which 8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in the spiro ring, which can lead to different chemical properties and reactivity.
1,3-dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the spiro ring, offering a different set of chemical behaviors.
1,3-oxathiane derivatives: These derivatives exhibit unique stereochemistry and reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene is unique due to its specific azaspiro structure with two methyl groups at positions 8 and 9. This configuration imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67625-88-1 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
9,10-dimethyl-2-azaspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C12H19N/c1-10-4-6-12(8-11(10)2)5-3-7-13-9-12/h9H,3-8H2,1-2H3 |
InChI Key |
UCAOKLXNMRAJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2(CCCN=C2)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



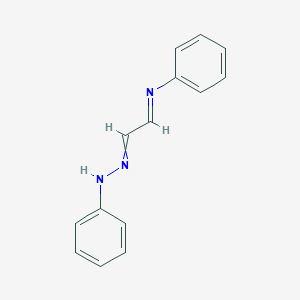
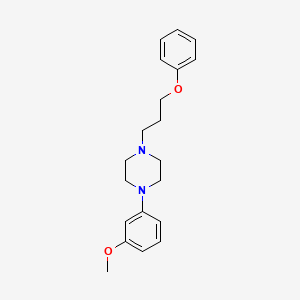
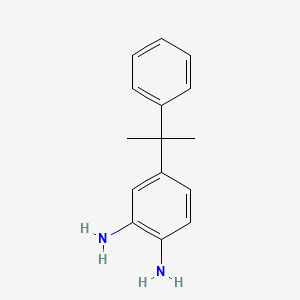
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)

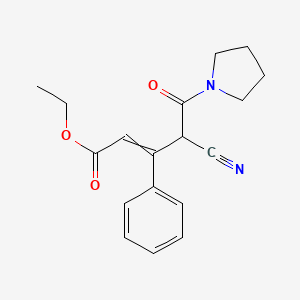
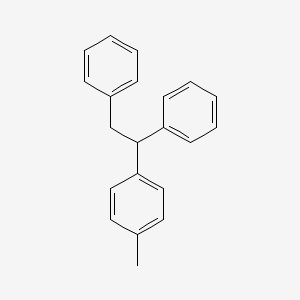
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
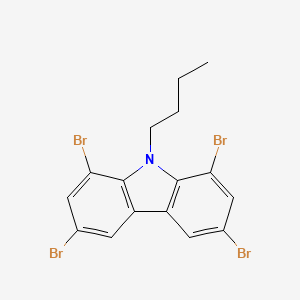
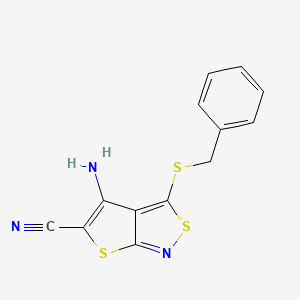
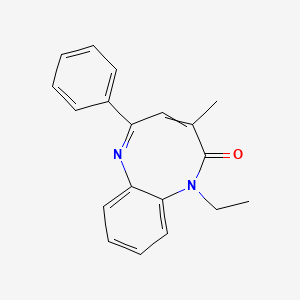
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
